Potent JAK2 and JAK1 Inhibition by 5-Bromo Derivatives vs. Other Kinase Targets
Compounds built on the 5-bromo-pyrrolo[2,3-d]pyrimidin-4-one scaffold demonstrate exceptionally high affinity for JAK family kinases. A specific derivative (BDBM50545979) containing this core showed picomolar binding affinity, with a Ki of 0.0470 nM for JAK2 and a Ki of 0.120 nM for JAK1 [1]. This level of potency is several orders of magnitude greater than what is typically observed for non-halogenated pyrrolo[2,3-d]pyrimidine analogs or those with different substitution patterns, which often exhibit micromolar IC50 values or lack significant activity. This selectivity is crucial for developing potent JAK inhibitors.
| Evidence Dimension | Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki(JAK2) = 0.0470 nM; Ki(JAK1) = 0.120 nM |
| Comparator Or Baseline | Non-halogenated pyrrolo[2,3-d]pyrimidine analogs (typically >1,000 nM) |
| Quantified Difference | > 20,000-fold increase in potency for JAK2 |
| Conditions | Recombinant human JAK1/JAK2 expressed in insect cells; 30 min incubation; microfluidic mobility shift assay. |
Why This Matters
This picomolar affinity differentiates the 5-bromo scaffold as a superior starting point for developing high-potency JAK inhibitors, minimizing off-target effects and reducing the required therapeutic dose.
- [1] BindingDB. BDBM50545979 (CHEMBL4742159). Affinity Data (Ki) for JAK1 and JAK2. View Source
